molecular formula C11H11NO3 B8590250 2-Methyl-benzooxazole-4-carboxylic acid ethyl ester

2-Methyl-benzooxazole-4-carboxylic acid ethyl ester

Cat. No. B8590250
M. Wt: 205.21 g/mol
InChI Key: KCSAHIUWMDNNRY-UHFFFAOYSA-N
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Patent
US08063099B2

Procedure details

At 0° C. an aq. KOH solution (1.0 M, 2.40 mL) is added to a solution of 2-methyl-benzoxazole-4-carboxylic acid ethyl ester (0.98 mmol) in MeOH (5.0 mL) and stirred for 30 min. The mixture is allowed to reach RT, stirred for additional 60 min and made acidic by addition of aq. HCl (2.0 M). After removal of MeOH under reduced pressure the obtained precipitate is filtered off to give the desired product which is dried in vacuo. 1H-NMR (DMSO-d6): δ=2.64 (s, 3H); 7.41 (t, J=8.0 Hz, 1H); 7.83 (d, J=7.8 Hz, 1H); 7.88 (d, J=8.0 Hz, 1H); 12.8 (bs, 1H).
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
0.98 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].C([O:5][C:6]([C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[O:16][C:15]([CH3:17])=[N:14][C:13]=12)=[O:7])C.Cl>CO>[CH3:17][C:15]1[O:16][C:12]2[C:13](=[C:8]([C:6]([OH:7])=[O:5])[CH:9]=[CH:10][CH:11]=2)[N:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0.98 mmol
Type
reactant
Smiles
C(C)OC(=O)C=1C=CC=C2C1N=C(O2)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach RT
STIRRING
Type
STIRRING
Details
stirred for additional 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
After removal of MeOH under reduced pressure the obtained precipitate
FILTRATION
Type
FILTRATION
Details
is filtered off

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1OC=2C(N1)=C(C=CC2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.